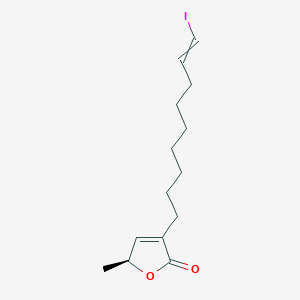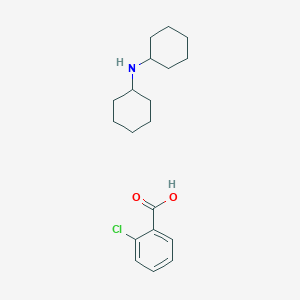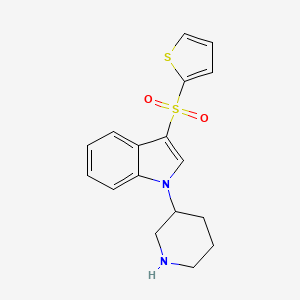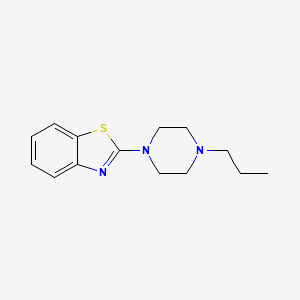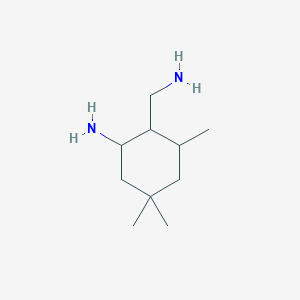
1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- is a chemical compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorophenyl and Chloropyridinyl Groups: These groups can be introduced via substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: Other compounds with similar triazine structures but different substituents.
Pyridine derivatives: Compounds featuring the pyridine ring with various functional groups.
Uniqueness
The uniqueness of 1,3,5-Triazine-2,4-diamine, N-(3-chlorophenyl)-6-(2-chloro-4-pyridinyl)- lies in its specific combination of triazine and pyridine rings, along with the chlorophenyl and chloropyridinyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications.
属性
CAS 编号 |
652153-59-8 |
|---|---|
分子式 |
C14H10Cl2N6 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
2-N-(3-chlorophenyl)-6-(2-chloropyridin-4-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H10Cl2N6/c15-9-2-1-3-10(7-9)19-14-21-12(20-13(17)22-14)8-4-5-18-11(16)6-8/h1-7H,(H3,17,19,20,21,22) |
InChI 键 |
HDWNCWZLESIZIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)N)C3=CC(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)


![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)

